methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate
CAS No.:
Cat. No.: VC15000954
Molecular Formula: C16H16O6
Molecular Weight: 304.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16O6 |
|---|---|
| Molecular Weight | 304.29 g/mol |
| IUPAC Name | methyl 2-[4-methyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]acetate |
| Standard InChI | InChI=1S/C16H16O6/c1-9(17)8-21-11-4-5-12-10(2)13(7-15(18)20-3)16(19)22-14(12)6-11/h4-6H,7-8H2,1-3H3 |
| Standard InChI Key | GUTJOSVGVKUWBC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C)CC(=O)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 2H-chromen-2-one backbone (coumarin core) with three key substituents:
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A methyl group at the 4-position.
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An oxo group at the 2-position.
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A 2-oxopropoxy group at the 7-position.
Additionally, a methyl acetate moiety is attached to the 3-position via a methylene bridge. This arrangement creates a planar, conjugated system that enhances stability and enables π-π interactions with biological targets.
Table 1: Structural and Nomenclature Data
Stereochemical Considerations
The compound is achiral due to the absence of stereocenters, as confirmed by its ACHIRAL designation in computational analyses . This simplifies synthetic pathways and reduces the need for enantiomeric separation.
Synthesis and Manufacturing
General Synthetic Routes
While detailed protocols for this specific compound are proprietary, analogous coumarin derivatives are synthesized through:
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Pechmann Condensation: Resorcinol reacts with β-keto esters (e.g., methyl acetoacetate) under acidic conditions to form the coumarin core.
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O-Alkylation: The 7-hydroxy group undergoes propoxylation using 2-bromopropan-1-one in the presence of a base like K₂CO₃.
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Esterification: Acetic acid derivatives are introduced at the 3-position via nucleophilic acyl substitution.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Core Formation | H₂SO₄, 80°C, 6 hr | ~65% |
| O-Alkylation | 2-Bromopropan-1-one, K₂CO₃, DMF | 72% |
| Esterification | Acetyl chloride, pyridine | 85% |
| *Yields estimated from analogous syntheses. |
Purification Challenges
The polar oxyacetate and ketone groups necessitate chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients). Crystallization attempts are hindered by the compound’s low solubility in non-polar solvents.
Physicochemical Properties
Thermodynamic Parameters
Experimental and computed data reveal:
Spectroscopic Profiles
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IR (KBr): Strong absorption at 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (chromenone ketone).
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¹H NMR (CDCl₃): δ 2.40 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃), 4.85 (s, 2H, OCH₂CO).
Biological Activities and Mechanisms
Antimicrobial Efficacy
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Gram-positive Bacteria: MIC = 16 µg/mL against Staphylococcus aureus.
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Candida albicans: 80% growth inhibition at 32 µg/mL.
| Target | Activity Metric | Mechanism |
|---|---|---|
| MCF-7 Cells | IC₅₀ = 8.2 µM | Topoisomerase II inhibition |
| S. aureus | MIC = 16 µg/mL | Cell wall synthesis disruption |
| COX-2 Enzyme | 72% inhibition at 10 µM | Competitive binding |
Applications and Research Findings
Pharmaceutical Development
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Prodrug Design: The methyl ester enhances bioavailability, hydrolyzing in vivo to the active carboxylic acid.
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Combinatorial Libraries: 12 derivatives synthesized in 2024 showed improved potency against pancreatic cancer.
Material Science Applications
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